molecular formula C18H19IO B1321346 2-Iodo-4'-n-pentylbenzophenone CAS No. 64358-28-7

2-Iodo-4'-n-pentylbenzophenone

Cat. No.: B1321346
CAS No.: 64358-28-7
M. Wt: 378.2 g/mol
InChI Key: OJWHCVHKKDVTIM-UHFFFAOYSA-N
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Description

2-Iodo-4’-n-pentylbenzophenone is an organic compound with the molecular formula C18H19IO It is a derivative of benzophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a pentyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4’-n-pentylbenzophenone typically involves the iodination of 4’-n-pentylbenzophenone. One common method is the halogen exchange reaction, where a brominated precursor is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide. The reaction is carried out at elevated temperatures to facilitate the exchange process .

Industrial Production Methods

Industrial production of 2-Iodo-4’-n-pentylbenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4’-n-pentylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Iodo-4’-n-pentylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Iodo-4’-n-pentylbenzophenone involves its interaction with molecular targets through its iodine and pentyl substituents. The iodine atom can participate in halogen bonding, while the pentyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound for research .

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4’-methylbenzophenone: Similar structure but with a methyl group instead of a pentyl group.

    2-Iodo-4’-ethylbenzophenone: Contains an ethyl group instead of a pentyl group.

    2-Iodo-4’-tert-butylbenzophenone: Features a tert-butyl group instead of a pentyl group.

Uniqueness

2-Iodo-4’-n-pentylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity, making it suitable for applications requiring lipophilic characteristics. Additionally, the iodine atom provides a reactive site for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-iodophenyl)-(4-pentylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19IO/c1-2-3-4-7-14-10-12-15(13-11-14)18(20)16-8-5-6-9-17(16)19/h5-6,8-13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWHCVHKKDVTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612485
Record name (2-Iodophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64358-28-7
Record name (2-Iodophenyl)(4-pentylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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